2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid
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Overview
Description
2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid typically involves a multi-step process. One common method includes the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the activation of the carboxylic acid group using N,N’-carbonyldiimidazole . The activated ester is then reacted with butanedioic acid to form the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in coagulation pathways, thereby exerting anticoagulant effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
- (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid Compared to these compounds, 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid is unique due to its specific acetamido and butanedioic acid groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17NO8 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid |
InChI |
InChI=1S/C17H17NO8/c1-2-9-5-16(22)26-13-6-10(3-4-11(9)13)25-8-14(19)18-12(17(23)24)7-15(20)21/h3-6,12H,2,7-8H2,1H3,(H,18,19)(H,20,21)(H,23,24)/t12-/m0/s1 |
InChI Key |
RFJFHCKYFVWREP-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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